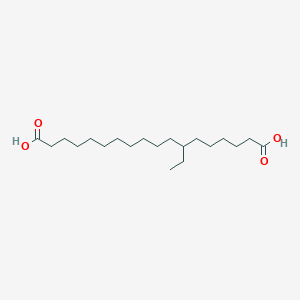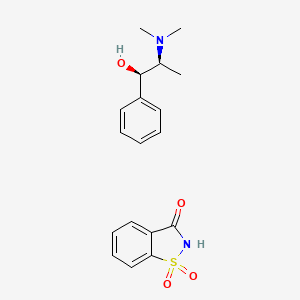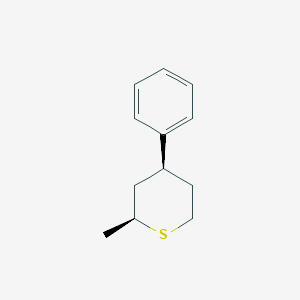
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione is an organic compound with the molecular formula C17H16O4 It is known for its unique structure, which includes two methoxyphenyl groups attached to an oxane-2,6-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-methoxyphenyl)oxane-2,6-dione typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxane-2,6-dione core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and functional groups.
作用機序
The mechanism of action of 4,4-Bis(4-methoxyphenyl)oxane-2,6-dione involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and π-π interactions, while the oxane-2,6-dione core can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4,4-Bis(4-hydroxyphenyl)oxane-2,6-dione: Similar structure but with hydroxy groups instead of methoxy groups.
4,4-Bis(4-chlorophenyl)oxane-2,6-dione: Similar structure but with chloro groups instead of methoxy groups.
4,4-Bis(4-nitrophenyl)oxane-2,6-dione: Similar structure but with nitro groups instead of methoxy groups.
Uniqueness
4,4-Bis(4-methoxyphenyl)oxane-2,6-dione is unique due to its methoxy groups, which can enhance its solubility and reactivity compared to its analogs. The presence of methoxy groups also allows for further functionalization, making it a versatile compound for various applications.
特性
CAS番号 |
79564-33-3 |
|---|---|
分子式 |
C19H18O5 |
分子量 |
326.3 g/mol |
IUPAC名 |
4,4-bis(4-methoxyphenyl)oxane-2,6-dione |
InChI |
InChI=1S/C19H18O5/c1-22-15-7-3-13(4-8-15)19(11-17(20)24-18(21)12-19)14-5-9-16(23-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChIキー |
UGMJMEVYADPJQC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(CC(=O)OC(=O)C2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
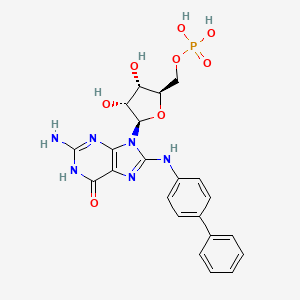

![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
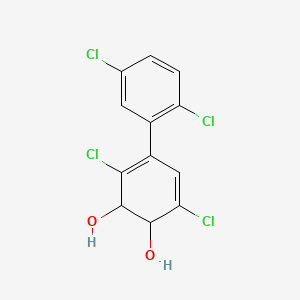
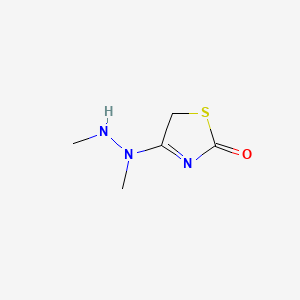
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
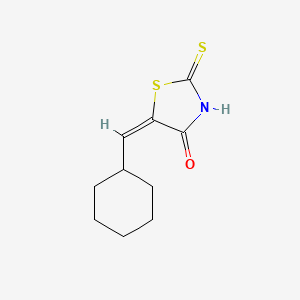
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
